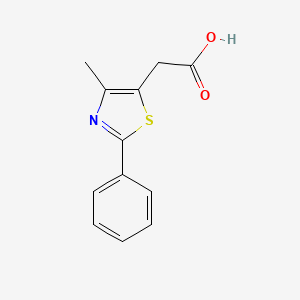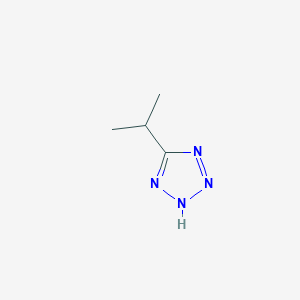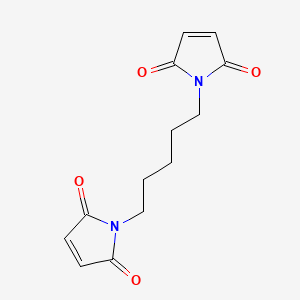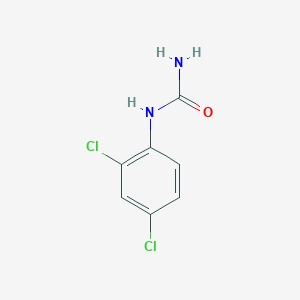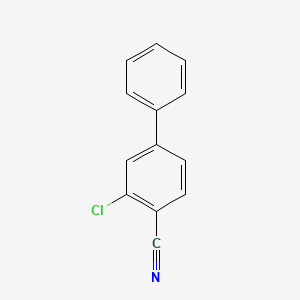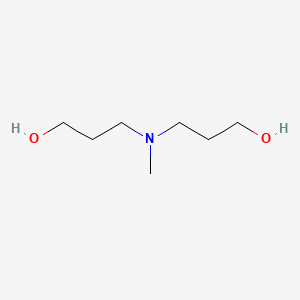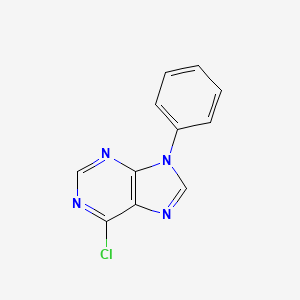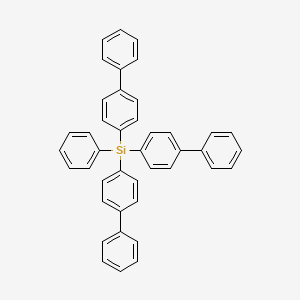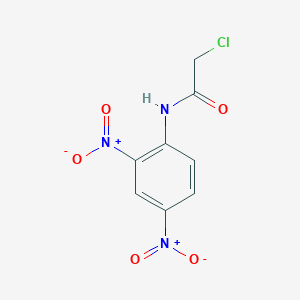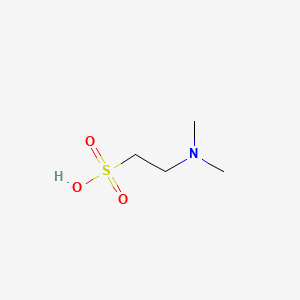
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE is an organic compound with the molecular formula C11H16O3. It is also known by its systematic name, 1-(2,2-Dimethoxyethoxy)-4-methylbenzene. This compound is characterized by the presence of a toluene moiety substituted with a 2,2-dimethoxyethoxy group at the para position. It is used in various chemical applications, including as an intermediate in organic synthesis and in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE typically involves the reaction of p-tolyl ether with acetaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of p-toluic acid or p-tolualdehyde.
Reduction: Formation of p-methylbenzyl alcohol.
Substitution: Formation of various substituted toluenes, depending on the electrophile used.
Scientific Research Applications
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxytoluene: Similar structure but with methoxy groups at the 2 and 4 positions.
4-Methoxytoluene: Contains a single methoxy group at the para position.
4-Ethoxytoluene: Contains an ethoxy group at the para position.
Uniqueness
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE is unique due to the presence of the 2,2-dimethoxyethoxy group, which imparts distinct chemical and physical properties. This unique substitution pattern can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
6324-78-3 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H16O3/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
QRKQKOWDVJJBOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(OC)OC |
Key on ui other cas no. |
6324-78-3 |
Pictograms |
Flammable |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


